molecular formula C24H38O4 B086684 Bis(2-ethylhexyl) isophthalate CAS No. 137-89-3

Bis(2-ethylhexyl) isophthalate

Cat. No.: B086684
CAS No.: 137-89-3
M. Wt: 390.6 g/mol
InChI Key: WXZOXVVKILCOPG-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) isophthalate: is an organic compound with the chemical formula C24H38O4. It is a colorless to slightly yellow liquid that is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) products. This compound enhances the flexibility, durability, and longevity of plastics, making it a valuable additive in various industrial applications .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) isophthalate (DEHP) is a ubiquitous environmental contaminant to which humans are exposed via multiple routes . The primary targets of DEHP are multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Mode of Action

DEHP interacts with its targets through non-genotoxic mechanisms . It induces cancer in rodents through these mechanisms . The modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted . These pathways have double functions in metabolism and neurophysiology, underlying the well-known crosstalk that may be crucial for the mechanism of action of DEHP .

Biochemical Pathways

DEHP affects several biochemical pathways. The transcriptomic results revealed significant modulation of several pathways associated with DEHP metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . The enzyme bis(2-ethylhexyl)phthalate esterase catalyzes the reaction bis(2-ethylhexyl)phthalate + H2O -> 2-ethylhexyl phthalate + 2-ethylhexan-1-ol .

Result of Action

The molecular and cellular effects of DEHP’s action include the activation of PPAR-α, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress . These effects can lead to carcinogenic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEHP. For instance, DEHP is a persistent environmental contaminant due to its widespread applications . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . .

Biochemical Analysis

Cellular Effects

Bis(2-ethylhexyl) isophthalate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with liver toxicity and stem cell regeneration . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound have been associated with liver tumors in rats and mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) isophthalate is synthesized through the esterification of isophthalic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous removal of water to drive the reaction to completion. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) isophthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) isophthalate is used as a plasticizer in the production of flexible PVC products, including cables, films, and sheets. It enhances the mechanical properties of these materials, making them more suitable for various applications .

Biology and Medicine: In biological research, this compound is studied for its potential effects on human health and the environment. It is used in toxicological studies to understand its impact on biological systems .

Industry: This compound is widely used in the manufacturing of consumer goods, automotive parts, and construction materials. Its ability to improve the flexibility and durability of plastics makes it a valuable additive in these industries .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) isophthalate is unique due to its specific interaction with isophthalic acid, which imparts distinct mechanical properties to the plasticized materials. Its use in flexible PVC products is particularly notable for applications requiring enhanced durability and flexibility .

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,3-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h11,14-16,19-20H,5-10,12-13,17-18H2,1-4H3
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InChI Key

WXZOXVVKILCOPG-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC
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Molecular Formula

C24H38O4
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
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DSSTOX Substance ID

DTXSID7024619
Record name Bis(2-ethylhexyl) isophthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Bis(2-ethylhexyl) isophthalate is a clear light yellow viscous liquid. (NTP, 1992)
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
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CAS No.

137-89-3
Record name BIS(2-ETHYLHEXYL) ISOPHTHALATE
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Record name Dioctyl isophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Bis(2-ethylhexyl) isophthalate being found in crib mattresses, and what is the significance of this finding?

A1: this compound, often referred to as iso-DEHP, is being used as a plasticizer in crib mattress covers. [] This finding is significant because it highlights the use of iso-DEHP as a potential replacement for Bis(2-ethylhexyl) phthalate (DEHP), a plasticizer restricted in children's products due to health concerns outlined in the U.S. Consumer Product Safety Improvement Act (CPSIA). [] The study found that crib mattresses manufactured after the CPSIA implementation were more likely to contain iso-DEHP than older mattresses. [] This substitution raises questions about the potential health effects of iso-DEHP on infants, especially given their prolonged exposure to these materials. Further research is needed to assess the safety of iso-DEHP and other alternative plasticizers in products designed for infants.

Q2: Does the structure of this compound impact its properties compared to similar compounds?

A2: Yes, the structure of this compound, specifically the isophthalate isomer, significantly influences its properties compared to other phthalates. [] Research indicates that the relative orientation of the carboxyl groups within the molecule affects the compound's mobility and interactions with other molecules. [] For instance, compared to Bis(2-ethylhexyl) phthalate (DEHP), which has a more flexible structure, this compound exhibits higher viscosity due to its more rigid molecular arrangement. [] These structural differences likely influence the compound's performance as a plasticizer and its overall toxicological profile. Understanding these structure-property relationships is crucial for designing safer and more effective plasticizers in the future.

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